3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride
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Overview
Description
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H12ClFN2O3 It is characterized by the presence of a fluoro group, a nitro group, and an amine group attached to a phenoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 2-fluorophenol to produce 2-fluoro-4-nitrophenol. This intermediate is then reacted with 3-chloropropan-1-amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenoxypropanamines and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Similar structure but different functional groups.
3-(3-Fluoro-4-nitrophenoxy)propan-1-amine: Similar backbone but different positional isomer.
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2839157-30-9 |
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Molecular Formula |
C9H12ClFN2O3 |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O3.ClH/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
InChI Key |
PKKQXIGEKGEKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCCN.Cl |
Origin of Product |
United States |
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